molecular formula C15H10ClFN2OS B2696800 3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868371-02-2

3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2696800
CAS No.: 868371-02-2
M. Wt: 320.77
InChI Key: LHOFZWFPNPDKDC-SDXDJHTJSA-N
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Description

3-Chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound featuring a benzothiazole core, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse pharmaceutical applications . The benzothiazole ring system is a key pharmacophore present in more than 18 FDA-approved drugs, underscoring its significant research value and therapeutic potential . Derivatives containing this nucleus have been extensively investigated and display a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antipsychotic properties . The specific substitution pattern on this compound, incorporating chloro and fluoro groups, is designed to modulate its electronic properties and binding affinity, making it a valuable chemical tool for probing biological systems. Its primary research applications include use as a key intermediate in organic synthesis and as a candidate for high-throughput screening in drug discovery campaigns, particularly in the development of novel anti-infective and oncological therapies . Researchers will find this compound especially useful for exploring structure-activity relationships (SAR) and for developing new small-molecule inhibitors targeting various cellular pathways.

Properties

IUPAC Name

3-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOFZWFPNPDKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific synthetic route for this compound includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

Chemical Reactions Analysis

3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The presence of chlorine and fluorine atoms in the structure enhances its electrophilicity, making it more reactive towards nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzothiazole Ring

N-(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-Ylidene)-2-Methoxybenzamide (CAS 868375-63-7)
  • Structural Differences :
    • Benzothiazole substituents: Ethyl (3-position) and fluorine (4-position).
    • Benzamide substituent: Methoxy (2-position).
  • Key Properties :
    • Molecular weight: 330.4 g/mol.
    • Higher lipophilicity (XLogP3 = 4) due to ethyl vs. methyl.
    • Methoxy group introduces electron-donating effects, altering electronic distribution compared to the chloro-substituted target compound .
3-Chloro-N-[(5Z)-5-(2,3-Dimethoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Benzamide (CAS 672903-11-6)
  • Structural Differences: Core: Thiazolidinone ring with a benzylidene group (2,3-dimethoxy). Benzamide substituent: Chloro (3-position).
  • Key Properties: Presence of thioxo and oxo groups increases hydrogen-bonding capacity. Dimethoxy groups enhance solubility but reduce metabolic stability. The thiazolidinone ring introduces conformational rigidity compared to the dihydrobenzothiazole in the target compound .

Functional Group Variations in Benzamide Derivatives

2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Benzamide (CAS 302549-32-2)
  • Structural Differences: Benzamide substituent: Chloro (2-position). Thiazolidinone substituents: Methoxy and propoxy groups.
  • Key Properties: Molecular weight: 482.98 g/mol. Thioxo group may enhance metal coordination capabilities .
Nickel Complex of 3-Chloro-N-(Diethylcarbamothioyl)Benzamide
  • Structural Differences :
    • Coordination complex with Ni(II) in a distorted square-planar geometry.
    • Benzamide substituent: Chloro (3-position) with a carbamothioyl group.
  • Key Properties: Metal coordination alters reactivity and solubility. Crystal structure Monoclinic space group $P2_1/c$ with $a = 14.601(2)$ Å, $b = 8.3617(12)$ Å .

Electronic and Steric Profiles

Compound Benzamide Substituent Benzothiazole/Thiazolidinone Substituents Molecular Weight (g/mol) Key Electronic Features
Target Compound 3-Cl 4-F, 3-Me (Z-configuration) ~330 (estimated) High electronegativity (F), moderate lipophilicity (Me)
CAS 868375-63-7 2-OMe 4-F, 3-Et 330.4 Electron-donating (OMe), increased lipophilicity (Et)
CAS 672903-11-6 3-Cl 2,3-diOMe (thiazolidinone) 435.92 Enhanced H-bonding (thioxo/oxo), rigid conformation
CAS 302549-32-2 2-Cl 3-OMe, 4-OPr (thiazolidinone) 482.98 Steric bulk (OPr), potential metal binding

Research Findings and Implications

  • Synthetic Challenges : The target compound’s Z-configuration requires precise control during synthesis, as seen in related benzothiazole derivatives (e.g., low yields in ) .
  • Structural Determination : X-ray crystallography and software like SHELXL () and ORTEP () are critical for confirming stereochemistry and intermolecular interactions .

Biological Activity

3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and mechanisms of action that target specific cellular processes.

The compound can be characterized by its IUPAC name and molecular structure:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC16H13ClF2N2OS
Molecular Weight348.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. Its structure allows it to bind effectively to active sites of these enzymes, blocking their catalytic activity.
  • Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells by activating procaspase-3, leading to its conversion into caspase-3. This activation is crucial for the execution phase of apoptosis, suggesting a potential therapeutic role in cancer treatment .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity:

  • In Vitro Studies : In vitro assays have shown that derivatives of benzothiazole can effectively inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been tested against U937 and MCF-7 cell lines, revealing IC50 values indicative of potent anticancer effects .
CompoundCell LineIC50 (µM)
8jU9375.2
8kU9376.6

These studies highlight the effectiveness of benzothiazole derivatives in targeting cancer cells selectively.

Structure–Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing the biological activity of benzothiazole derivatives. The presence of fluorine atoms and the benzothiazole core significantly contribute to their anticancer properties. Modifications in the side chains can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several case studies have explored the biological activity of benzothiazole derivatives:

  • Study on Procaspase Activation : A study evaluated the ability of benzothiazole derivatives to activate procaspase-3 in U937 cells. Compounds similar to this compound showed high activation rates compared to controls like PAC-1, suggesting a promising mechanism for inducing apoptosis .
    CompoundProcaspase Activation (%)
    PAC-1100
    8j99
    8k92

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